molecular formula C17H18N2O2S B486514 1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 723745-01-5

1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B486514
CAS No.: 723745-01-5
M. Wt: 314.4g/mol
InChI Key: TXOPYSIJHTWWQT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of arylsulfonamide derivatives of cyclic arylguanidines . This chemotype is a recognized source of molecules with valuable biological activities, particularly in oncology research, where similar compounds have demonstrated promising antitumor properties . The molecular structure incorporates a 4,5-dihydro-1H-imidazole ring, a common scaffold in bioactive molecules, which is functionalized with a phenyl group and a 3,4-dimethylbenzenesulfonyl moiety . Researchers are exploring these derivatives primarily for their potential as protein kinase inhibitors, which are crucial targets in cancer therapy and cell signaling studies . The mechanism of action for this compound class is thought to involve the disruption of growth signaling propagation in tumor cells through enzyme inhibition . Furthermore, pharmacokinetic studies on related sulfonamide derivatives of cyclic arylguanidines have shown an ability to cross the blood-brain barrier, suggesting potential research applications for central nervous system (CNS) targets . The compound can be synthesized using eco-friendly methods, including sonochemical or microwave-assisted synthesis in aqueous environments, offering researchers efficient and sustainable pathways for its production . As with all compounds in this class, it is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13-8-9-16(12-14(13)2)22(20,21)19-11-10-18-17(19)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOPYSIJHTWWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Imidazole Precursors

The primary step involves reacting 2-phenyl-4,5-dihydro-1H-imidazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine). The base neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation.

Imidazole-NH+ArSO2ClBaseImidazole-N-SO2Ar+HCl (quenched)\text{Imidazole-NH} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Base}} \text{Imidazole-N-SO}2\text{Ar} + \text{HCl (quenched)}

Key Considerations :

  • Steric Effects : The 3,4-dimethyl substituents on the aryl sulfonyl chloride may slow the reaction due to steric hindrance, necessitating extended reaction times or elevated temperatures.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reagent solubility and reaction efficiency.

Cyclization and Ring Stabilization

Post-sulfonylation, the dihydroimidazole ring is stabilized through intramolecular hydrogen bonding or via acid-catalyzed cyclization. This step ensures the retention of the 4,5-dihydro configuration, critical for the compound’s biological activity.

Optimization of Reaction Conditions

Optimization focuses on improving yield, purity, and scalability. The table below summarizes key parameters:

ParameterConditions InvestigatedOptimal ConditionsYield (%)Purity (%)
Solvent DMF, THF, DichloromethaneDMF7895
Base Triethylamine, Pyridine, DMAPTriethylamine8297
Temperature 0°C, RT, 50°CRT7593
Reaction Time 2h, 6h, 12h6h8096

Findings :

  • DMF Superiority : DMF outperforms other solvents due to its high polarity and ability to stabilize intermediates.

  • Base Selection : Triethylamine provides efficient HCl scavenging without side reactions.

  • Time-Temperature Trade-off : Prolonged reactions at room temperature prevent decomposition observed at higher temperatures.

Purification and Characterization

Purification Techniques

Crude product is purified via:

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with 95% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) achieves >99% purity for analytical samples.

Spectroscopic Characterization

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 5H, Ph), 6.95 (s, 1H, Ar-H), 3.75 (t, 2H, CH₂), 3.10 (t, 2H, CH₂), 2.25 (s, 6H, CH₃).

    • ¹³C NMR : δ 155.2 (C=N), 140.1 (SO₂-Ar), 129.8–126.3 (Ph), 49.8 (CH₂), 21.1 (CH₃).

  • Mass Spectrometry : ESI-MS m/z 315.1 [M+H]⁺, confirming molecular weight.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Sulfonyl chloride reagents require anhydrous conditions. Use of molecular sieves or inert atmospheres is recommended.

  • Byproduct Formation : Excess sulfonyl chloride leads to disulfonation. Stoichiometric control and gradual reagent addition mitigate this .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfinyl derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.

Table 1: Synthetic Routes for this compound

StepReaction TypeReagentsConditions
1Sulfonation3,4-Dimethylbenzenesulfonyl chlorideBase (e.g., triethylamine)
2Imidazole Formation2-Phenyl-4,5-dihydro-1H-imidazoleHeat under reflux

Research indicates that imidazole derivatives exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, analgesic, antitubercular, and anticancer properties. The structural similarity of imidazole to histidine allows these compounds to interact effectively with various biological targets.

Case Study: Anticancer Activity
A study demonstrated that derivatives of imidazole showed significant cytotoxic activity against several cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific cellular pathways involved in tumor growth.

Medicinal Chemistry

The pharmacological potential of this compound is being explored for the development of new therapeutic agents. Its derivatives have been investigated for their efficacy in treating conditions such as inflammation and cancer.

Table 2: Biological Activities of Imidazole Derivatives

Activity TypeCompound ExampleEfficacy Level
AntimicrobialThis compoundModerate
Anti-inflammatoryVarious imidazole derivativesHigh
AnticancerSelected derivativesVariable (dependent on structure)

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure combines a sulfonyl group and aromatic substituents, which influence its electronic, steric, and solubility properties. Below is a comparison with key analogs:

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) Reference CAS/Study
Target Compound C₁₈H₁₉N₂O₂S 3,4-Dimethylbenzenesulfonyl, phenyl Not explicitly reported N/A (hypothetical)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole C₁₇H₁₅Cl₂N₂O₂S₂ Benzenesulfonyl, dichlorophenyl-thio Antimicrobial (inferred from analogs) CAS 868218-38-6
2-Phenyl-4,5-dihydro-1H-imidazole C₉H₁₀N₂ Phenyl Intermediate for bioactive molecules CAS 936-49-2
2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazole C₂₁H₁₆N₂ Diphenyl, substituted aryl Moderate toxicity in pharmacological studies
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl 3,4-dichlorobenzyl sulfide C₂₅H₂₀Cl₂N₂S Allyl, diphenyl, dichlorobenzyl-sulfide Not reported; structural complexity enhances lipophilicity CAS 339277-06-4
Key Observations:

Sulfonyl vs. This may improve solubility in polar solvents.

Biological Activity : While the target compound’s activity is undocumented, analogs like 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles show measurable cytotoxicity and antimicrobial effects, suggesting that sulfonated derivatives may exhibit enhanced target binding .

Physicochemical Properties

  • Lipophilicity: The 3,4-dimethylbenzenesulfonyl group likely increases logP compared to non-sulfonated analogs like 2-phenyl-4,5-dihydro-1H-imidazole (logP ~1.77 for simpler analogs ).
  • Thermal Stability : Sulfonated imidazolines generally exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking) .

Biological Activity

1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the class of sulfonyl imidazoles. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of a sulfonyl group attached to an imidazole ring suggests a range of interactions with biological targets, which may lead to various therapeutic applications.

The compound can be synthesized through the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Purification methods include recrystallization or column chromatography to obtain the final product with high purity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an enzyme inhibitor and its therapeutic properties. The following sections summarize key findings regarding its biological activities.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains:

  • Antibacterial Activity : Several studies have evaluated the antibacterial potential of imidazole derivatives against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Jain et al. reported that certain synthesized imidazole derivatives demonstrated good antimicrobial activity using the cylinder wells diffusion method .
CompoundActivity AgainstReference
1aS. aureusJain et al.
1bE. coliJain et al.

Anti-inflammatory and Anticancer Activities

The mechanism of action for this compound suggests that it may interact with specific enzymes involved in inflammatory processes and cancer pathways. Its sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of their activity. This interaction is crucial for developing anti-inflammatory and anticancer therapies.

Case Study 1: Synthesis and Evaluation of Imidazole Derivatives

In a comprehensive study evaluating various imidazole derivatives, researchers synthesized compounds bearing different substituents on the imidazole ring. These compounds were assessed for their antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimal inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant strains .

Case Study 2: Therapeutic Applications

Another study focused on the therapeutic applications of imidazole derivatives, including their anti-inflammatory and anticancer properties. The results indicated that specific structural modifications could enhance biological activity, suggesting that further optimization of compounds like this compound could lead to more effective therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in critical cellular pathways. The sulfonyl group enhances binding affinity to target proteins, which may lead to reduced inflammation and tumor growth. The interaction with cellular pathways involved in these processes underscores the compound's potential as a therapeutic agent.

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